molecular formula C10H8BrN3O2S B13371223 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine

5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine

Katalognummer: B13371223
Molekulargewicht: 314.16 g/mol
InChI-Schlüssel: PPJRAUBNRWSSSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is a heterocyclic compound that contains a bromine atom, a thiazole ring, an oxetane ring, and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Oxetane Ring: The oxetane ring can be synthesized by reacting an epoxide with a suitable nucleophile under acidic or basic conditions.

    Coupling of Thiazole and Oxetane Rings: The thiazole and oxetane rings can be coupled using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a suitable α-haloketone under basic conditions.

    Bromination: The final step involves bromination of the pyrimidine ring using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate. Reaction conditions typically involve the use of polar solvents such as acetonitrile or methanol at room temperature.

    Reduction Reactions: Common reagents include reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions typically involve the use of polar solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.

Major Products Formed

    Substitution Reactions: Major products include substituted pyrimidines, thiazoles, and oxetanes.

    Oxidation Reactions: Major products include sulfoxides and sulfones.

    Reduction Reactions: Major products include dihydropyrimidines and reduced thiazoles.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: This compound can be used as a versatile intermediate in the synthesis of various heterocyclic compounds and natural products.

    Materials Science: This compound can be used as a precursor for the synthesis of functional materials such as polymers, dyes, and sensors.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, this compound may exert its effects by:

    Binding to DNA or RNA: The compound may intercalate into DNA or RNA, disrupting their normal function and leading to cell death.

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes such as DNA replication, transcription, and translation.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyridine: This compound is similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}benzene: This compound is similar in structure but contains a benzene ring instead of a pyrimidine ring.

    5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}thiophene: This compound is similar in structure but contains a thiophene ring instead of a pyrimidine ring.

Uniqueness

5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is unique due to the presence of the pyrimidine ring, which can confer specific biological activities and chemical reactivity. The combination of the thiazole, oxetane, and pyrimidine rings in a single molecule also provides a unique scaffold for the development of new compounds with diverse applications.

Eigenschaften

Molekularformel

C10H8BrN3O2S

Molekulargewicht

314.16 g/mol

IUPAC-Name

2-[3-(5-bromopyrimidin-2-yl)oxyoxetan-3-yl]-1,3-thiazole

InChI

InChI=1S/C10H8BrN3O2S/c11-7-3-13-9(14-4-7)16-10(5-15-6-10)8-12-1-2-17-8/h1-4H,5-6H2

InChI-Schlüssel

PPJRAUBNRWSSSF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(C2=NC=CS2)OC3=NC=C(C=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.